Dibenzo(A,H)pyrene
Overview
Description
Dibenzo[a,h]pyrene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are environmental and food processing contaminants. They are usually formed and released during the incomplete combustion or pyrolysis of wood at high temperatures.
Dibenzo[a,h]pyrene is a crystalline, aromatic hydrocarbon consisting of six fused rings and formed during the incomplete combustion of organic matter. Dibenzo[a,h]pyrene is primarily found in engine exhaust, cigarette tar and coal tar pitch. Dibenzo[a,h]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)
Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble.
Dibenzo[a,h]pyrene is an ortho- and peri-fused polycyclic arene.
Mechanism of Action
Target of Action
Dibenzo(A,H)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It binds to DNA covalently, disrupting the normal functioning of biological pathways . This interaction with DNA is facilitated by the compound’s electrophilic diastereomeric diol-epoxides (DEs) that are produced as a result of enzymatic reactions .
Mode of Action
The compound interacts with its target, DNA, through a series of enzymatic reactions that yield electrophilic diastereomeric diol-epoxides (DEs) . These DEs bind to DNA covalently, leading to the formation of DNA adducts . The formation of these adducts hampers the normal functioning of DNA, thereby affecting various biological pathways .
Biochemical Pathways
This compound affects several biochemical pathways. Upon its metabolic activation, it forms DNA adducts that disrupt the normal functioning of DNA . This disruption can lead to the onset of various diseases . Moreover, the compound’s interaction with DNA is more favored than the nucleotide excision repair (NER) pathway, leading to an imbalance in the interaction tendencies .
Pharmacokinetics
The pharmacokinetics of this compound involves its biotransformation into carcinogenic diol-epoxides (DEs) through a series of catalytic reactions . This transformation is facilitated by cytochrome P4501A1 and 1B1 enzymes . .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts . These adducts are formed when the compound’s DEs bind to DNA covalently . The formation of these adducts disrupts the normal functioning of DNA and can lead to the onset of various diseases .
Action Environment
This compound is a ubiquitous environmental pollutant found in tobacco smoke, combustion of wood and coal, gasoline and diesel exhaust, and tires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of the compound in tobacco smoke can increase human exposure to it, thereby increasing its potential effects .
Biochemical Analysis
Biochemical Properties
Dibenzo(A,H)pyrene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, which catalyze the oxidation of this compound to form reactive epoxide intermediates . These intermediates can further react with DNA to form bulky DNA adducts, leading to mutations and potential carcinogenesis . Additionally, this compound has been shown to interact with proteins such as BAX, Bcl-2, and p53, influencing apoptotic pathways and cell proliferation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce DNA damage through the formation of bulky DNA adducts, which can lead to mutations and carcinogenesis . This compound also affects cell signaling pathways, including the activation of the ATM/ATR and MAP kinase pathways, which are involved in the cellular response to DNA damage . Furthermore, this compound influences gene expression by modulating the activity of transcription factors such as p53, leading to changes in cellular metabolism and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of DNA adducts by its reactive epoxide intermediates, which can cause mutations and initiate carcinogenesis . Additionally, this compound can bind to and inhibit the activity of certain enzymes, such as caspases, which are involved in the apoptotic pathway . This compound also modulates gene expression by interacting with transcription factors like p53, leading to changes in cellular processes such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can persist in the environment and within biological systems, leading to prolonged exposure and potential chronic effects . In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained DNA damage, alterations in gene expression, and increased risk of carcinogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can induce DNA damage and mutations, while higher doses can lead to more severe toxic effects, including carcinogenesis . In a mouse model, a single dose of 15 mg/kg of this compound was found to produce aggressive T-cell lymphoma, as well as lung and liver cancer in offspring . These findings highlight the dose-dependent nature of this compound’s effects and the potential for adverse outcomes at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The oxidation of this compound by CYP1A1 and CYP1B1 leads to the formation of reactive epoxide intermediates, which can further undergo enzymatic and non-enzymatic reactions to produce various metabolites . These metabolites can interact with DNA and other biomolecules, contributing to the compound’s carcinogenic potential . Additionally, this compound can be metabolized by aldo-keto reductases, leading to the formation of quinones and reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can bind to transport proteins and lipoproteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can localize to different cellular compartments, including the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by its lipophilic nature, allowing it to accumulate in fatty tissues and organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, where it interacts with DNA to form adducts . This compound can also localize to the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, this compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and mitochondrial dysfunction .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSYFJGDZFVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059752 | |
Record name | Dibenzo[a,h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |
Record name | DIBENZO(A,H)PYRENE | |
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Record name | Dibenzo(a,h)pyrene | |
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Solubility |
Soluble in sulfuric acid, Soluble in 1,4-dioxane | |
Record name | DIBENZO(A,H)PYRENE | |
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Color/Form |
Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |
CAS No. |
189-64-0, 58615-36-4 | |
Record name | DIBENZO(A,H)PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[a,h]pyrene | |
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Record name | Dibenzo(a,h)pyrene | |
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Record name | Dibenzo[a,h]pyrene | |
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Record name | Dibenzo[b,def]chrysene | |
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Record name | DIBENZO(A,H)PYRENE | |
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Record name | DIBENZO(A,H)PYRENE | |
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Melting Point |
318 °C | |
Record name | DIBENZO(A,H)PYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibenzo(a,h)pyrene?
A1: this compound has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques like laser-excited fluorescence spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize DB[a,h]P. Fluorescence spectroscopy, particularly at low temperatures (77 K and 4.2 K), has been used to identify specific DNA adducts formed by DB[a,h]P metabolites [, ].
Q3: How does this compound interact with DNA and what are the downstream effects?
A3: DB[a,h]P requires metabolic activation to exert its carcinogenic effects. Metabolic activation leads to the formation of bay-region diol epoxides, which are highly reactive and can form covalent bonds with DNA []. These DNA adducts can interfere with DNA replication and transcription, ultimately contributing to mutations and the development of cancer []. Research has identified two major DNA adducts formed by DB[a,h]P metabolites, indicating the involvement of multiple metabolic pathways [].
Q4: How do structural modifications of this compound affect its mutagenic activity?
A4: The position and presence of hydroxyl groups significantly influence the mutagenic activity of DB[a,h]P. Studies have shown that the bay-region diol epoxides are the most mutagenic metabolites [, ]. Interestingly, certain phenolic compounds, like 3-hydroxybenzo(a)pyrene, can inhibit the mutagenicity of DB[a,h]P diol epoxides, suggesting potential antagonistic interactions [, ].
Q5: What are the known toxicological effects of this compound?
A5: DB[a,h]P is classified as a potent carcinogen based on extensive animal studies. In mice, it induces tumors in various tissues, including skin, lung, and liver []. Its metabolites, particularly the bay-region diol epoxides, are highly mutagenic in bacterial and mammalian cell assays [, ].
Q6: Are there any known resistance mechanisms to this compound's carcinogenic effects?
A6: While specific resistance mechanisms to DB[a,h]P are not fully elucidated, certain naturally occurring compounds exhibit inhibitory effects on its mutagenicity. Plant phenols, flavonoids, and tannic acid can directly interact with DB[a,h]P diol epoxides, potentially reducing their DNA binding capacity [, , ].
Q7: What are the major sources of this compound in the environment?
A7: this compound is primarily formed through incomplete combustion processes. Significant sources include vehicle exhaust, industrial emissions (particularly from coal combustion and metal processing), and wood smoke [, , , , , ].
Q8: What are the challenges in analyzing this compound and its isomers in environmental samples?
A9: The presence of numerous isomers with similar physicochemical properties poses a significant challenge in accurately quantifying individual dibenzopyrene isomers []. This necessitates the use of sophisticated analytical techniques, such as LETRSS, which can provide isomer-specific detection and quantification [].
Q9: What are the current research gaps and future directions in this compound research?
A10: Further research is needed to fully elucidate the mechanisms of DB[a,h]P carcinogenicity, identify potential biomarkers of exposure and effect, and develop effective prevention and mitigation strategies. Exploring the potential of naturally occurring antagonists, such as plant phenols and flavonoids, as chemopreventive agents represents a promising avenue for future research [, ]. Additionally, understanding the environmental fate and transport of DB[a,h]P, particularly in the context of oil spills, is crucial for developing effective remediation approaches [].
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